molecular formula C20H18N4O4S B2795442 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897474-00-9

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Cat. No.: B2795442
CAS No.: 897474-00-9
M. Wt: 410.45
InChI Key: JMWFCRYRCBTXKT-UHFFFAOYSA-N
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Description

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various functional groups onto the benzothiazole ring.

Scientific Research Applications

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its nitro group, benzothiazole core, and piperazine moiety collectively contribute to its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone, a compound featuring a complex structure with potential pharmacological applications, has garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H19N3O3S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a piperazine ring, a nitrobenzo[d]thiazole moiety, and an ethanone group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrobenzo[d]thiazole component is known for its antimicrobial and anticancer properties. The piperazine ring enhances solubility and bioavailability, facilitating interaction with cellular targets.

Target Interactions

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely through the inhibition of bacterial lipid biosynthesis, similar to other thiazole derivatives .
  • Anticancer Properties : Initial studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways .

Biological Activity Data

The following table summarizes key biological activities reported for the compound:

Activity Type Effect Reference
AntimicrobialInhibits growth of various pathogens
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibiotic candidate.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human breast cancer cell lines showed that the compound reduced cell viability by over 60% at concentrations above 10 µM. Mechanistic studies revealed that it activates the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspases .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. For instance, derivatives with varying substituents on the piperazine ring have been synthesized and tested for improved potency .

Properties

IUPAC Name

1-[4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13(25)14-2-4-15(5-3-14)19(26)22-8-10-23(11-9-22)20-21-17-7-6-16(24(27)28)12-18(17)29-20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWFCRYRCBTXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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